molecular formula C23H24N2O3 B6539757 N-(2-methoxyethyl)-2-{4-[2-(naphthalen-1-yl)acetamido]phenyl}acetamide CAS No. 1060363-43-0

N-(2-methoxyethyl)-2-{4-[2-(naphthalen-1-yl)acetamido]phenyl}acetamide

Cat. No.: B6539757
CAS No.: 1060363-43-0
M. Wt: 376.4 g/mol
InChI Key: DRUKVQNQUNLAOB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known substance in the field of chemistry or biology .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, etc .

Mechanism of Action

Target of Action

The primary targets of N-(2-methoxyethyl)-2-{4-[2-(naphthalen-1-yl)acetamido]phenyl}acetamide are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Once the targets and mode of action are identified, it will be possible to predict the potential effects of this compound.

Safety and Hazards

This involves studying the toxicological profile of the compound. It includes its health hazards, environmental hazards, and safety measures .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(2-naphthalen-1-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-28-14-13-24-22(26)15-17-9-11-20(12-10-17)25-23(27)16-19-7-4-6-18-5-2-3-8-21(18)19/h2-12H,13-16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUKVQNQUNLAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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